molecular formula C20H17N3O2 B2927531 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 865546-62-9

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol

Cat. No.: B2927531
CAS No.: 865546-62-9
M. Wt: 331.375
InChI Key: HOZPPBYSLHLSKQ-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a pyrrolo[2,3-d]pyrimidine derivative, a heterocyclic scaffold with structural similarities to purine nucleosides and bioactive antibiotics . The compound features:

  • A pyrrolo[2,3-d]pyrimidine core with a hydroxyl group at position 2.
  • A phenyl group at position 3.
  • A 4-ethoxyphenyl substituent at position 5.

This substitution pattern is critical for modulating biological activity, solubility, and binding affinity. Pyrrolo[2,3-d]pyrimidines are widely studied for their kinase inhibitory, antiparasitic, and anticancer properties .

Properties

IUPAC Name

7-(4-ethoxyphenyl)-5-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-25-16-10-8-15(9-11-16)23-12-17(14-6-4-3-5-7-14)18-19(23)21-13-22-20(18)24/h3-13H,2H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZPPBYSLHLSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CNC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This chalcone then undergoes cyclization with guanidine to yield the pyrrolo[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with production.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Brominated derivatives with potential biological activities.

    Reduction: Reduced forms of the compound with altered electronic properties.

    Substitution: Substituted derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structure-Activity Relationships (SAR)

  • Position 7 Substituents: Ethoxy vs. Halogenated Aromatics: Chloro or fluoro substituents (e.g., 3-chlorophenyl) improve target engagement via hydrophobic interactions but may reduce solubility .
  • Position 4 Modifications :
    • Hydroxyl groups (as in the target compound) enable hydrogen bonding with kinase ATP-binding pockets, while amines (e.g., 4-amine derivatives) show broader antiparasitic activity .

Pharmacological and Physical-Chemical Properties

Property Target Compound F1386-0303 7-(3-Chlorophenyl) Analog
Molecular Weight 317.35 g/mol (analog) 298.33 g/mol 335.79 g/mol
logP (Predicted) ~2.8 ~3.5 ~3.2
Aqueous Solubility Moderate (ethoxyphenyl) Low (diphenyl) Low (chlorophenyl)
Synthetic Yield 60–75% (estimated) 85% 55%

Biological Activity

7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol is a compound belonging to the pyrrolopyrimidine family, notable for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyrrolo[2,3-d]pyrimidine core with ethoxy and phenyl substituents. The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the cyclization of intermediates formed from 4-ethoxybenzaldehyde and phenylhydrazine, followed by further modifications to introduce the hydroxyl group at the 4-position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

Antifungal Activity

The compound also shows promising antifungal properties. In studies against common fungal pathogens such as Candida albicans, it has been reported to inhibit growth effectively at low concentrations, making it a potential candidate for antifungal drug development .

Anticancer Properties

In cancer research, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. Preliminary findings indicate that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The compound's ability to inhibit key signaling pathways involved in tumor growth has been highlighted in several studies, suggesting its potential as a lead compound in anticancer therapy .

The biological activities of this compound are largely attributed to its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis, thereby disrupting cell proliferation in cancerous and microbial cells .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityDemonstrated significant MIC values against E. coli and S. aureus
Antifungal EfficacyShowed effective inhibition of C. albicans growth
Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 11.89 ppm in DMSO-d6_6) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+^+ matching calculated values within 2 ppm) .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., π-π stacking of the pyrrolopyrimidine core) .

What biological targets are associated with this compound?

Basic Research Question
Pyrrolo[2,3-d]pyrimidines are known kinase inhibitors. While direct data on this compound is limited, structural analogs show:

  • EGFR/Her2 Inhibition : Chlorinated derivatives (e.g., 4-chloro-5-ethyl variants) bind kinase ATP pockets via hydrophobic and hydrogen-bonding interactions .
  • Antimicrobial Activity : Substituted pyrrolopyrimidines disrupt bacterial cell wall synthesis or enzyme function .
    Methodological Note : Validate target engagement using enzymatic assays (e.g., ADP-Glo™ kinase assays) and cellular models (e.g., proliferation inhibition in cancer lines) .

How can conflicting data in biological assays be resolved?

Advanced Research Question
Contradictions (e.g., variable IC50_{50} values across assays) may arise from:

  • Assay Conditions : Differences in ATP concentrations, pH, or reducing agents affecting compound stability .
  • Cellular Context : Membrane permeability or efflux pump activity in specific cell lines .
    Resolution Strategies :
    • Use orthogonal assays (e.g., thermal shift assays vs. enzymatic activity).
    • Include positive controls (e.g., staurosporine for kinase inhibition) and validate with siRNA knockdown .

What strategies optimize synthetic yield and scalability?

Advanced Research Question

  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling of the 4-ethoxyphenyl group .
  • Temperature Control : Maintain ≤0°C during chlorination to prevent byproducts .
    Case Study : A similar compound achieved 64% yield via reflux in ethanol with triethylamine, followed by recrystallization .

Are there structure-activity relationship (SAR) studies for substituents on the pyrrolo[2,3-d]pyrimidine core?

Advanced Research Question
Key substituent effects include:

  • 4-Hydroxyl Group : Critical for hydrogen bonding with kinase catalytic lysine (e.g., replacement with chlorine reduces potency) .
  • 5-Phenyl vs. 5-Ethyl : Phenyl enhances π-stacking with hydrophobic kinase pockets, improving selectivity .
  • 7-(4-Ethoxyphenyl) : Ethoxy improves solubility without sacrificing binding affinity compared to halogenated analogs .

What computational methods predict the compound’s binding mode and selectivity?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB ID: 1M17). Focus on the hydroxyl group’s role in anchoring to the hinge region .
  • Molecular Dynamics (MD) Simulations : Simulate >100 ns trajectories to assess stability of the ethoxyphenyl group in solvent-exposed regions .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., ethoxy vs. methoxy) .

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